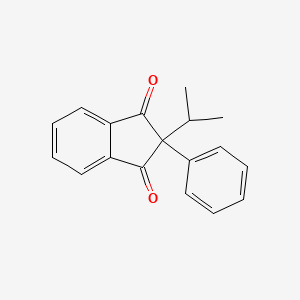
2-Phenyl-2-propan-2-ylindene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-propan-2-ylindene-1,3-dione is an organic compound known for its unique structural properties and versatile applications in various fields of science and industry. This compound is characterized by the presence of an indene-1,3-dione core, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-propan-2-ylindene-1,3-dione typically involves the condensation of a phthalic anhydride with primary amines . One efficient method to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This reaction involves the formation of three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as waste-free transformations and high atom economy, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2-propan-2-ylindene-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups in the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-Phenyl-2-propan-2-ylindene-1,3-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology and medicine, it serves as a precursor for the development of pharmaceuticals and biologically active compounds . Additionally, this compound is utilized in the industry for the production of dyes, polymers, and other materials .
Mechanism of Action
The mechanism of action of 2-Phenyl-2-propan-2-ylindene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological processes . For instance, its interaction with enzymes and receptors can lead to changes in cellular signaling pathways .
Comparison with Similar Compounds
2-Phenyl-2-propan-2-ylindene-1,3-dione can be compared with other similar compounds, such as indane-1,3-dione and its derivatives . These compounds share structural similarities but differ in their chemical reactivity and biological activities. The unique structural features of this compound, such as the presence of a phenyl group, contribute to its distinct properties and applications .
List of Similar Compounds:Properties
CAS No. |
18473-54-6 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-phenyl-2-propan-2-ylindene-1,3-dione |
InChI |
InChI=1S/C18H16O2/c1-12(2)18(13-8-4-3-5-9-13)16(19)14-10-6-7-11-15(14)17(18)20/h3-12H,1-2H3 |
InChI Key |
SCLKSRJQNOKGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















